Fluorescent Brightener 90-1
Description
Properties
CAS No. |
120797-63-9 |
|---|---|
Molecular Formula |
C9H11NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Design
Strategies for Triazine-Stilbene FBA Synthesis through Condensation Reactions
The cornerstone of triazine-stilbene FBA synthesis is a multi-step condensation reaction. This process typically involves the sequential substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) molecule. nih.gov The synthesis is carefully controlled by adjusting reaction conditions such as temperature and pH at each stage to ensure the desired substitutions occur. nih.gov
A common synthetic route begins with the reaction of cyanuric chloride with an aromatic amine, for instance, aniline (B41778) or its derivatives. This is followed by condensation with 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), which forms the central stilbene (B7821643) bridge. nih.govheraproject.com The final step involves the introduction of other functional groups by reacting the remaining chlorine atom with various amines, alcohols, or thiols. unishivaji.ac.in This three-step approach allows for the creation of symmetrical or asymmetrical FBA molecules with a wide range of properties. nih.govraytopoba.com
The key reactants and their roles in the synthesis are summarized in the table below:
| Reactant | Role in Synthesis |
| Cyanuric Chloride | The foundational triazine ring structure. |
| 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) | Provides the fluorescent stilbene core and enhances water solubility. |
| Aniline and its derivatives | Act as primary amines that substitute the first chlorine on the triazine ring. |
| Ethanolamine, Diethanolamine, Morpholine (B109124), etc. | Secondary amines used to substitute the remaining chlorine atoms, influencing the final properties of the FBA. |
The reaction conditions are critical for controlling the outcome of the synthesis. For example, the first condensation step is often carried out at a low temperature (0-5°C), while subsequent steps require higher temperatures to facilitate the substitution of the less reactive chlorine atoms. google.com The pH is also carefully managed throughout the process to control the reactivity of the amine groups. nih.gov
Development of Non-Toxic or Low-Toxic Raw Materials for FWA Preparation
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods for FWAs. ippta.co This "green chemistry" approach aims to replace hazardous raw materials with less toxic alternatives. ippta.co A primary focus has been on finding substitutes for cyanuric chloride, which is a toxic and corrosive chemical. Research is also exploring the use of bio-based and polysaccharide-based materials to create novel OBAs with improved biodegradability. abo.fi These efforts are driven by increasing environmental regulations and consumer demand for sustainable products. abo.fi
Polymerizable and Polymeric FWA Synthesis for Enhanced Functionality
To overcome issues such as migration and poor durability of conventional FBAs, researchers have developed polymerizable and polymeric FWAs. scispace.com Polymerizable FWAs are designed with functional groups that allow them to be covalently bonded into a polymer chain during polymerization. scispace.com This approach effectively locks the FWA into the material, preventing it from leaching out over time.
Another strategy involves the synthesis of polymeric FWAs, where the fluorescent whitening agent is incorporated into a polymer backbone. researchgate.net For example, multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) have been synthesized using polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA) as raw materials. ncsu.edu These polymeric structures can offer enhanced water solubility and improved surface strength in paper applications. ncsu.edu
Stereochemical Control in Stilbene Derivatives: Synthesis and Stabilization of (E)-Isomers
The fluorescent properties of stilbene-based FBAs are dependent on the stereochemistry of the central carbon-carbon double bond. Only the trans or (E)-isomer is fluorescent. ncsu.edu The cis or (Z)-isomer is non-fluorescent, and the conversion from the (E) to the (Z) isomer, known as photoisomerization, leads to a loss of brightening effect. scispace.com This trans-cis isomerization is a primary reason for the poor photostability of these compounds in solution. scispace.comnih.gov
Synthetic strategies are therefore focused on maximizing the yield of the thermodynamically more stable (E)-isomer. nih.gov While many synthetic methods naturally favor the formation of the (E)-isomer, controlling and preventing subsequent isomerization is crucial. researchgate.net Research into "stiff-stilbenes," where the double bond is part of a fused ring system, has been explored to restrict rotation and prevent isomerization, thereby enhancing photostability. nih.gov
| Isomer | Fluorescence | Stability |
| (E)-isomer (trans) | Fluorescent | Thermodynamically more stable |
| (Z)-isomer (cis) | Non-fluorescent | Less stable, can be formed through photoisomerization |
Rational Design Principles for Tailored FBA Properties: Enhancing Affinity, Solubility, and Emission Characteristics
The properties of triazine-stilbene FBAs can be finely tuned through the principles of rational design. By strategically modifying the chemical structure, it is possible to enhance specific characteristics to suit different applications. researchgate.net
Affinity: The affinity of an FBA for a particular substrate, such as cotton or paper, is largely determined by the substituents on the triazine rings. mst.dk The introduction of specific functional groups can increase the substantivity of the brightener to the material.
Solubility: Water solubility is a critical factor for many applications of FBAs, particularly in the textile and paper industries. The incorporation of sulfonic acid groups (-SO₃H) is a common strategy to increase water solubility. researchgate.net The number of sulfonic acid groups (di-, tetra-, or hexa-sulfonated) can be varied to achieve the desired balance of solubility and affinity. researchgate.net
Emission Characteristics: The emission spectrum of an FBA, which determines the perceived whiteness, can be modulated by altering the electronic properties of the molecule. The choice of substituents on the triazine ring and the stilbene core can shift the emission wavelength, allowing for the production of FBAs with a specific desired shade of white. researchgate.net The goal is to achieve a strong blue fluorescence that effectively counteracts any yellowing of the substrate. specialchem.com
Photophysical Mechanisms and Fluorescence Characteristics
Fundamental Principles of Fluorescence in FBAs: UV Absorption and Blue Emission
Fluorescent Brightening Agents (FBAs), also known as optical brightening agents (OBAs), are chemical compounds designed to alter the appearance of materials by manipulating light. wikipedia.orgraytopoba.com The fundamental principle behind their function is the phenomenon of fluorescence. sci-hub.se These compounds absorb electromagnetic radiation in the invisible ultraviolet (UV) and violet portions of the spectrum, typically in the range of 340-370 nm. wikipedia.org
The absorbed energy excites electrons within the FBA molecule, elevating them from a stable ground state (S₀) to a higher energy, excited singlet state (S₁). specialchem.com This excited state is transient, and the molecule rapidly relaxes to the lowest vibrational level of this state. From this relaxed state, the molecule returns to its ground state by emitting the excess energy as a photon of light. vt.edu This radiative transition is known as fluorescence. specialchem.com
Due to energy loss during the relaxation process (a phenomenon known as Stokes shift), the emitted light has a longer wavelength and lower energy than the absorbed UV radiation. For FBAs like Fluorescent Brightener 90-1, this re-emission occurs in the blue region of the visible spectrum, typically between 420 nm and 470 nm. wikipedia.org This emitted blue light counteracts the inherent yellowish cast often found in natural and synthetic materials, resulting in a visually whiter and brighter appearance. wikipedia.orgspecialchem.com The entire process of absorption and emission happens extremely quickly, within nanoseconds.
| Property | Wavelength Range | Description |
| Absorption | 340-370 nm | Absorbs invisible ultraviolet (UV) light, exciting electrons to a higher energy state. |
| Emission | 420-470 nm | Re-emits the absorbed energy as visible blue light through fluorescence. |
Wavelength-Specific Emission and Shade Control in Materials
The specific wavelength of the blue light emitted by a fluorescent brightener is crucial for controlling the final perceived shade of a material. Materials such as natural fibers often have a "blue defect," meaning they absorb more light in the blue region of the spectrum, which gives them a yellowish appearance. specialchem.comresearchgate.net FBAs compensate for this deficit not by absorbing the yellow light, but by adding blue light to the reflected spectrum. wikipedia.orgspecialchem.com
The emitted fluorescence, typically in the 420-470 nm range, effectively masks the yellow tint, shifting the material's hue toward white. wikipedia.org The precise shade—be it a neutral, reddish, or greenish-blue white—can be controlled by the molecular structure of the FBA, which dictates its emission spectrum. For every optical brightening agent, an optimal concentration exists on a substrate to achieve maximum whiteness where the emitted light is predominantly in the blue-violet region. fibre2fashion.com If the concentration of the brightener is too high, the emission can shift to longer wavelengths, potentially moving into the green region and resulting in a duller, less desirable appearance. fibre2fashion.com This allows for tailored whitening effects depending on the material and the desired final look.
Intermolecular and Intramolecular Interactions Influencing Fluorescence Quantum Yield and Intensity
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. raytopoba.comspecialchem.com This yield is critically influenced by both intermolecular and intramolecular interactions.
Intramolecular interactions refer to forces and processes occurring within a single FBA molecule. The molecular structure itself dictates the probability of fluorescence versus competing non-radiative deactivation processes, such as internal conversion (IC) and intersystem crossing (ISC) to a triplet state. specialchem.comresearchgate.net When fixed in solid substrates, brighteners tend to have high quantum yields, often around 0.9, because their rigid environment limits non-radiative decay pathways. researchgate.net
Intermolecular interactions are forces between the FBA molecule and its surrounding environment, such as solvent molecules or the substrate it is applied to. These interactions can either enhance or quench (reduce) fluorescence. For instance, the polarity of the solvent can affect the stability of the excited state and thus influence the quantum yield. Aggregation of FBA molecules at high concentrations can also lead to self-quenching, which reduces fluorescence intensity. Conversely, certain additives like polyethylene (B3416737) glycol can "boost" the fluorescence by increasing the visible blue light emission. wikipedia.org Dynamic quenching, which involves collisions with other molecules, can also reduce fluorescence efficiency without the formation of stable ground-state complexes. nih.gov
| Factor | Type of Interaction | Effect on Fluorescence |
| Molecular Rigidity | Intramolecular | Increases quantum yield by reducing non-radiative decay. fibre2fashion.com |
| Solvent Polarity | Intermolecular | Can alter quantum yield by stabilizing or destabilizing the excited state. |
| Aggregation | Intermolecular | Often leads to self-quenching, reducing fluorescence intensity. |
| Collisional Quenching | Intermolecular | Reduces fluorescence through dynamic interactions with other molecules. nih.gov |
Role of Conjugated Double Bonds and Solubilizing Groups (e.g., Sulfonic Acid Groups) in Photophysical Behavior
The characteristic photophysical behavior of this compound and similar stilbene-based FBAs is a direct result of its molecular architecture. Two key structural features are the system of conjugated double bonds and the presence of solubilizing groups. epa.gov
The core of these brighteners is typically a stilbene (B7821643) backbone, which features a series of alternating single and double bonds (a conjugated π-system). wikipedia.orgraytopoba.com This extended conjugation is the chromophore responsible for absorbing high-energy UV photons. chemicalbook.com The delocalized electrons in this system are easily excited to higher energy levels. The rigidity of the stilbene structure facilitates the re-emission of this energy as fluorescence. fibre2fashion.com
Functional groups attached to this core modify the FBA's properties. Sulfonic acid groups (-SO₃H) are frequently incorporated into the structure. epa.gov These anionic groups are primarily solubilizing groups that significantly enhance the compound's solubility in water, which is essential for its application in aqueous systems like laundry detergents. Furthermore, these groups can increase the molecule's affinity for specific substrates, such as cellulosic fibers like cotton, through interactions like hydrogen bonding. epa.govmst.dk Other groups, such as electron-donating aniline (B41778) and morpholine (B109124) groups attached to triazine rings, help to stabilize the excited state, thereby improving the quantum yield of fluorescence.
Photo-Isomerization Processes (e.g., E-to-Z Isomerization) and their Impact on Fluorescence Efficiency and Fading
A significant factor affecting the performance and stability of stilbene-based brighteners is photo-isomerization. wikipedia.org The double bond in the stilbene core can exist in two different geometric configurations: the E-isomer (trans) and the Z-isomer (cis). scispace.com
The E-isomer has a planar, highly conjugated structure that is responsible for the strong UV absorption and intense blue fluorescence. scispace.com However, upon exposure to UV light, the molecule can undergo a reversible isomerization, converting from the fluorescent E-form to the non-fluorescent Z-form. scispace.comheraproject.com In the Z-isomer, steric hindrance forces the aromatic rings out of plane, which breaks the conjugation across the central double bond. mst.dk This disruption of the conjugated system results in a significant loss of fluorescence. mst.dkscispace.comheraproject.com
This E-to-Z isomerization is a primary cause of fading and reduced whitening efficiency upon prolonged exposure to sunlight. wikipedia.org While the process can be reversible, the formation of the optically inactive Z-isomer effectively deactivates the brightener, diminishing its performance over time. wikipedia.orgheraproject.com
| Isomer | Configuration | Fluorescence Property | Impact |
| E-isomer | trans | Highly fluorescent | The active, whitening form of the molecule. scispace.com |
| Z-isomer | cis | Non-fluorescent | Formation upon UV exposure leads to fading and loss of efficiency. mst.dkheraproject.com |
Interfacial and Material Interactions
Mechanisms of FBA Adsorption and Binding to Substrates
The adsorption of FBA 90-1 onto a substrate is a multifaceted process driven by a combination of physical and chemical forces. Behaving much like a colorless direct dye, its molecular structure is key to its ability to bind to materials, particularly those rich in cellulose (B213188). heraproject.com The primary binding mechanisms include:
Hydrogen Bonding: The molecular structure of FBA 90-1 contains nitrogen and oxygen atoms which can act as hydrogen bond acceptors. Substrates like cellulose and polyamides possess hydrogen bond donor sites (e.g., hydroxyl and amide groups). This intermolecular force of attraction between the FBA molecule and the substrate is a significant factor in its adsorption and retention. rsc.org The formation of hydrogen bonds can influence the fluorescence emission of the compound. researchgate.netmdpi.com
Porous Matrix Model: For fibrous materials like cotton, the adsorption process is well-described by the porous matrix model. oecd.org The cotton fiber is viewed as a rigid, sponge-like structure with a network of interconnected pores filled with water during wet processing. FBA 90-1 molecules enter these pores and diffuse along the surface of the pore walls. The molecules move through the water phase, periodically colliding with and binding to active sites on the fiber surface, becoming temporarily immobilized. oecd.org Depending on the binding strength, the FBA molecule may later desorb, re-enter the aqueous phase, and continue its migration deeper into the fiber's interior. oecd.org
Affinity of Specific FBA Types to Various Substrate Materials
FBA 90-1 exhibits a strong and specific affinity for certain types of materials, which is a direct result of its chemical structure. Its significant degree of planarity, highly conjugated electron system, and the presence of sulfonate groups ensure a high affinity for cotton and other cellulosic fibers. oecd.org The affinity varies across different substrates:
Cellulose (Cotton, Paper): FBA 90-1 demonstrates a particularly high affinity for cellulosic fibers. heraproject.comoecd.org This strong attraction is why it is one of the most important brighteners used in household detergents for cotton fabrics and is also widely used in the paper industry. heraproject.comgoogle.com The numerous hydroxyl groups in cellulose provide ample opportunities for hydrogen bonding.
Polyamides (Nylon): Stilbene-based brighteners like FBA 90-1 are also effective on polyamide fibers. atamanchemicals.comsigmaaldrich.com The amide linkages in the polyamide structure offer sites for hydrogen bonding with the FBA molecule.
Protein Fibers (Wool, Silk): While primarily used for cellulose and polyamides, FBA 90-1 can also be applied to protein fibers such as wool and silk, though its performance and affinity may differ compared to its primary substrates. atamanchemicals.comsarex.com
| Substrate Material | Affinity Level | Primary Binding Interaction |
|---|---|---|
| Cotton (Cellulose) | High | Hydrogen Bonding, Porous Adsorption |
| Paper (Cellulose) | High | Hydrogen Bonding, Surface Adsorption |
| Polyamides (Nylon) | Moderate to High | Hydrogen Bonding |
| Wool (Protein Fiber) | Moderate | Hydrogen Bonding, Ionic Interactions |
| Silk (Protein Fiber) | Moderate | Hydrogen Bonding, Ionic Interactions |
Impact of Substrate Chemistry, Morphology, and Pre-treatment on FBA Performance
The effectiveness of FBA 90-1 is not solely dependent on the brightener itself but is significantly influenced by the properties of the substrate and the application conditions.
Substrate Morphology: The physical structure, or morphology, of the substrate plays a vital role. The porous, high-surface-area structure of cotton fibers facilitates the diffusion and adsorption of the FBA. oecd.org In papermaking, the FBA is often applied to the surface via a size-press or as part of a pigmented coating, where the paper's surface chemistry and porosity affect uptake and final appearance. google.com
Pre-treatment and Application Conditions: The performance of FBA 90-1 is sensitive to the chemical environment during application.
pH: Most optical brighteners are applied in a pH range from slightly acidic to alkaline. fibre2fashion.com
Temperature: For cellulosic fibers, the optimal application temperature is typically between 40 and 60°C; higher temperatures can decrease the rate of exhaustion. fibre2fashion.com
Other Chemicals: The presence of electrolytes, such as salts, can increase the exhaustion of brighteners that have lower affinity. fibre2fashion.com However, FBA 90-1 is noted to be unstable in the presence of bleaching agents like chlorine. heraproject.comoecd.org Therefore, any pre-treatment involving bleaching can negatively impact its performance if not followed by proper rinsing.
| Factor | Impact on FBA 90-1 Performance | Example |
|---|---|---|
| Substrate Hydrophilicity | High impact; determines affinity and binding. | High affinity for hydrophilic cotton vs. moderate for less hydrophilic synthetics. |
| Fiber Porosity | Significant impact; affects diffusion and retention. | Porous cotton matrix allows for deep penetration and build-up. oecd.org |
| Chemical Pre-treatment | High impact; can enhance or degrade FBA. | Residual chlorine bleach can destroy the brightener molecule. oecd.org |
| Application pH | Moderate impact; influences exhaustion rate. | Typically applied in neutral to alkaline conditions for best results on cotton. fibre2fashion.com |
| Presence of Electrolytes | Moderate impact; can increase uptake. | Addition of salt can enhance the deposition of the FBA onto the fiber. fibre2fashion.com |
Evaluation of FBA Performance on Diverse Materials
The performance of FBA 90-1 is quantified by its ability to produce a brilliant white effect on various materials. This is achieved by absorbing invisible UV light and re-emitting it as visible blue light, which counteracts the natural yellowish tint of many substrates. obachemical.comadditivesforpolymer.com
Textiles (Cotton): On cotton, FBA 90-1 is highly effective. Its performance is often evaluated by measuring the whiteness index (e.g., CIE Whiteness) after application. Studies have shown that stilbene-type brighteners can achieve high whiteness values on cotton fabrics. icrc.ac.ir The whitening effect is significant even at the low concentrations (0.05% to 0.15%) used in household detergents. heraproject.com
Paper: In the paper industry, FBA 90-1 is used to enhance the brightness of fine papers. It can be applied in the size-press or in coating formulations. google.com The goal is to achieve a high level of brightness and a neutral to blue-white shade without causing unwanted coloration.
Plastics and Synthetic Fibers: While its highest affinity is for cellulose, FBA 90-1 and similar stilbene (B7821643) derivatives are also used for brightening plastics and synthetic fibers like polyamides. atamanchemicals.comspecialchem.com The effectiveness depends on the compatibility of the FBA with the polymer matrix and the processing conditions. specialchem.com
| Material | Application Method | Typical Performance Outcome |
|---|---|---|
| Cotton Textiles | Exhaust from detergent wash liquor | High CIE Whiteness, brilliant white appearance. heraproject.comicrc.ac.ir |
| Paper | Size-press or coating application | Increased paper brightness and whiteness. google.com |
| Polyamide Textiles | Exhaust dyeing process | Good whitening effect. atamanchemicals.comsigmaaldrich.com |
| Detergents | Incorporated as an additive | Deposits on fabric during washing to counteract yellowing. heraproject.com |
FBA Retention, Build-up, and Distribution within Material Matrices
The long-term effectiveness of FBA 90-1 on textiles is related to its retention and accumulation over time.
Retention and Build-up: During each laundering process, a dynamic adsorption-desorption equilibrium occurs. oecd.org Not all of the FBA is washed out; a portion is retained on the fibers. With repeated washing cycles, there is a cumulative effect, leading to a "build-up" of the brightener on the fabric. oecd.org This gradual accumulation enhances the visual whiteness of the textile over its lifespan.
Distribution: The distribution of FBA 90-1 within a material like a cotton fiber is not merely a surface phenomenon. As described by the porous matrix model, the FBA molecules penetrate the fiber's internal structure. oecd.org They diffuse through the water-filled pores, binding to available sites. This results in a distribution of the brightener throughout the accessible regions of the fiber matrix, contributing to a more uniform and durable whitening effect. The exact nature of the binding sites within the fiber is not fully understood, but the process ensures the FBA is well-integrated into the material. oecd.org
Environmental Behavior and Transformation Pathways
Environmental Release and Distribution in Aquatic and Terrestrial Compartments (e.g., Surface Water, Sediment, Soil)
Fluorescent Brightener 90-1 is primarily released into the environment through wastewater. Its extensive use in household laundry detergents and in the paper and textile industries leads to its discharge into sewage systems. industrialchemicals.gov.auindustrialchemicals.gov.au During wastewater treatment, a significant portion of the compound is removed from the water phase, but not primarily through degradation.
Effluents from sewage treatment plants (STPs) are a major source of this compound in aquatic environments. dss.go.th Consequently, it is widely detected in surface waters such as rivers and lakes. oecd.orgheraproject.com Monitoring studies in German rivers have reported concentrations ranging from 0.001 to 1 µg/L. dss.go.th
Due to its chemical nature, this compound has a strong affinity for particulate matter. In aquatic systems, it tends to adsorb to suspended solids, which eventually settle, leading to its accumulation in sediments. industrialchemicals.gov.au Sediment core samples have revealed the historical deposition of fluorescent whitening agents, indicating their persistence in this environmental compartment. industrialchemicals.gov.au
The application of sewage sludge as agricultural fertilizer can introduce this compound to terrestrial environments. oecd.org Once in the soil, its mobility is generally low due to its tendency to adsorb to soil particles.
| Environmental Compartment | Typical Concentration Ranges | Key Distribution Processes |
| Surface Water | 0.001 - 2 µg/L | Effluent discharge, Adsorption to suspended solids |
| Sediment | Can be significant due to accumulation | Sedimentation of particle-bound compound |
| Soil | Dependent on sludge application | Adsorption to soil organic matter and clay |
Photodegradation Mechanisms and Kinetics in Environmental Matrices
Photodegradation is a significant pathway for the transformation of this compound in the environment, particularly in sunlit surface waters. industrialchemicals.gov.auheraproject.com The process is initiated by the absorption of ultraviolet (UV) light. dss.go.th
The primary photodegradation mechanism involves the photo-oxidative cleavage of the central stilbene (B7821643) core and its alkene bonds. industrialchemicals.gov.auheraproject.com This reaction breaks down the main chromophore of the molecule, leading to the loss of its fluorescent properties. The initial step in this process is often a rapid photoisomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer. dss.go.thheraproject.com This is then followed by the slower, irreversible oxidative cleavage.
The photo-oxidative cleavage of this compound results in the formation of various smaller, more polar photodegradation products, including aldehydes and alcohols. industrialchemicals.gov.au While the parent compound is broken down, these degradation products can be persistent in the environment. industrialchemicals.gov.auheraproject.com It has been suggested that further degradation may lead to derivatives of melamine, which are known for their persistence. industrialchemicals.gov.au Although the mixture of these breakdown products is considered to be less toxic than the parent compound, their long-term fate and potential environmental impacts are still a subject of research. heraproject.com
| Parameter | Finding |
| Primary Mechanism | Photo-oxidative cleavage of the stilbene core |
| Initial Step | Photoisomerization from (E)- to (Z)-isomer |
| Key Products | Aldehydes, Alcohols |
| Metabolite Fate | Can be persistent in the environment |
Biodegradation Potential and Persistence in Wastewater Treatment Plants (STPs) and Natural Environments
This compound is generally considered to be poorly biodegradable. dss.go.thheraproject.com Standard biodegradability tests often show little to no removal of the compound through microbial action. heraproject.com In both the aerobic biological stage and anaerobic sludge treatment within STPs, biodegradation is not a significant removal mechanism. dss.go.th
Despite its resistance to biodegradation, a high percentage of this compound is eliminated from the wastewater stream in STPs. usgs.gov This removal, which can exceed 90%, is primarily attributed to its strong adsorption to sewage sludge rather than microbial breakdown. industrialchemicals.gov.auindustrialchemicals.gov.au
In natural environments, the persistence of this compound is a concern. Due to its low biodegradability, it can remain in sediments and soils for extended periods. industrialchemicals.gov.au The primary degradation pathway in the environment is photodegradation in sunlit waters. usgs.gov
Adsorption to Sludge and Sedimentation Processes in Environmental Systems
A defining characteristic of the environmental behavior of this compound is its strong tendency to adsorb to solids. industrialchemicals.gov.auindustrialchemicals.gov.au In wastewater treatment plants, the adsorbed fraction in activated sludge can be over 90%. industrialchemicals.gov.auindustrialchemicals.gov.au This high level of adsorption is the main reason for its effective removal from the aqueous phase during sewage treatment. usgs.gov
Once released into surface waters, a smaller fraction, likely less than 5%, remains adsorbed to suspended particles in the water column. industrialchemicals.gov.auindustrialchemicals.gov.au However, the continuous process of sedimentation of these particles acts as a significant removal mechanism of the brightener from the water and leads to its accumulation in the sediment layer. industrialchemicals.gov.auindustrialchemicals.gov.au Studies have shown that sedimentation can account for a substantial portion of the removal of similar fluorescent whitening agents from lakes. industrialchemicals.gov.au
The adsorption potential is quantified by the organic carbon-normalized adsorption coefficient (Koc). For a similar compound, Fluorescent Brightener 71, Koc values in various soils and sediments are in a range that indicates low mobility. industrialchemicals.gov.auindustrialchemicals.gov.au
| Matrix | Adsorption Behavior | Adsorption Coefficient (Koc) for FB-71 |
| Activated Sludge | Very high adsorption (>90%) | Not typically measured |
| Soil (Sands, Sandy Loams) | High adsorption, leading to low mobility | 860–2,240 L/kg |
| Sediment (Glatt River) | High adsorption for both isomers | (Z)-isomer: 1,025 L/kg, (E)-isomer: 4,186 L/kg |
Environmental Mobility and Bioaccumulation Potential
The strong adsorption of this compound to soil and sediment particles results in low environmental mobility. industrialchemicals.gov.auindustrialchemicals.gov.au This means it is unlikely to leach significantly through the soil profile and contaminate groundwater.
The bioaccumulation potential of this compound is considered to be low. industrialchemicals.gov.au Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The Bioconcentration Factor (BCF), which measures uptake from water alone, is a key indicator. For the related Fluorescent Brightener 71, BCF values in fish have been found to be well below the threshold that would classify it as bioaccumulative. industrialchemicals.gov.au
| Parameter | Value/Finding | Implication |
| Environmental Mobility | Low | Unlikely to leach into groundwater |
| Bioaccumulation Potential | Low | Not expected to accumulate significantly in aquatic organisms |
| Bioconcentration Factor (BCF) for FB-71 | 1.4 - 28 L/kg in Eurasian carp | Well below the bioaccumulation hazard threshold of < 2000 |
Advanced Analytical and Spectroscopic Techniques for Fba Characterization
Chromatographic Separations for FBA Analysis
Chromatographic techniques are fundamental for the separation of Fluorescent Brightener 90-1 from complex mixtures prior to its identification and quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed methods for the analysis of fluorescent whitening agents due to their high resolution and sensitivity. newclothmarketonline.comfda.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the separation of fluorescent brighteners. amazonaws.com A typical HPLC method for the analysis of stilbene-type FBAs would involve a C18 column and a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. chemicalbook.com Detection is often achieved using a diode array detector (DAD) to obtain the UV-Vis spectrum of the eluting compounds, or more commonly, a fluorescence detector (FLD) set at the specific excitation and emission wavelengths of the brightener. newclothmarketonline.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. fda.gov A UPLC method for the analysis of fluorescent brighteners would typically employ a sub-2 µm particle column, such as a BEH Shield RP18, and a rapid gradient elution with a mobile phase similar to that used in HPLC. fda.gov The enhanced separation efficiency of UPLC is particularly beneficial when analyzing complex samples containing multiple fluorescent compounds.
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that can be used for the qualitative screening of this compound. ictsl.net The separation is performed on a silica (B1680970) gel plate, and the chromatogram is developed using a suitable solvent system. The spots corresponding to the fluorescent brightener can be visualized under UV light, where they will appear as bright fluorescent areas. mst.dk The retention factor (Rf) value can be used for preliminary identification by comparing it to that of a standard. umich.edu
Table 1: Exemplary Chromatographic Conditions for the Analysis of Stilbene-Triazine Fluorescent Brighteners
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH Shield RP18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 90% B in 15 min | 10% B to 95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | FLD (Ex: ~350 nm, Em: ~430 nm) | FLR (Ex: 350 nm, Em: 430 nm) |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
UV-Vis Absorption Spectra: this compound, like other stilbene-based optical brighteners, exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. vt.edu The UV-Vis absorption spectrum is characterized by a broad absorption band with a maximum (λmax) typically in the range of 340-370 nm. nih.govmsu.edu This absorption corresponds to the π → π* electronic transition within the conjugated stilbene-triazine chromophore.
Fluorescence Emission Spectra: Upon absorption of UV radiation, this compound re-emits the energy as visible blue light, a phenomenon known as fluorescence. The fluorescence emission spectrum typically shows a broad band with a maximum (λem) in the range of 420-470 nm. nih.gov The specific excitation and emission maxima are characteristic of the molecule and are crucial for its sensitive and selective detection using fluorescence spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands corresponding to the various structural features, such as N-H stretching and bending vibrations from the amino groups, C=N stretching from the triazine rings, C=C stretching from the stilbene (B7821643) core and aromatic rings, and S=O stretching from the sulfonate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of this compound. rsc.org The ¹H NMR spectrum would provide information on the number and connectivity of the different types of protons in the molecule, while the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. synthesia.eu In positive ion mode, protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ can be observed. In negative ion mode, deprotonated molecules [M-H]⁻ are typically detected.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming the molecular formula of this compound.
Table 2: Spectroscopic Properties of Stilbene-Triazine Fluorescent Brighteners
| Technique | Typical Wavelength/Frequency Range | Information Obtained |
| UV-Vis Absorption | λmax: 340-370 nm | Electronic transitions, Chromophore identification |
| Fluorescence Emission | λem: 420-470 nm | Emission properties, High sensitivity detection |
| FT-IR | 4000-400 cm⁻¹ | Functional groups (N-H, C=N, C=C, S=O) |
| ¹H NMR | 0-12 ppm | Proton environment and connectivity |
| ¹³C NMR | 0-200 ppm | Carbon skeleton and chemical environment |
| ESI-MS | m/z | Molecular weight and fragmentation |
Detection and Quantification of FBAs in Complex Matrices
The analysis of this compound in real-world samples often involves its extraction and detection from complex matrices such as environmental samples, industrial products, and food matrices.
Environmental Samples: The presence of this compound in environmental samples like river water and sediment can be an indicator of wastewater contamination. ictsl.net Analytical methods for these matrices typically involve a pre-concentration step, such as solid-phase extraction (SPE), followed by LC-FLD or LC-MS analysis. researchgate.net
Industrial Products: In industrial products like textiles, paper, and detergents, this compound is present at higher concentrations. cymitquimica.com Sample preparation may involve solvent extraction to isolate the brightener from the product matrix before chromatographic analysis. newclothmarketonline.com For paper samples, a spectrophotometric method can be employed for rapid qualitative and quantitative detection. google.com
Food Matrices: Although not a permitted food additive, the potential for migration of this compound from packaging materials into food is a concern. fda.gov Analytical methods for food matrices require efficient extraction procedures to remove interfering substances, followed by sensitive detection techniques like UPLC-FLD or LC-MS/MS. fda.gov
Method Validation for Qualitative and Quantitative FBA Analysis
To ensure the reliability of analytical results, methods for the determination of this compound must be properly validated. Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For quantitative methods, correlation coefficients (R²) greater than 0.99 are typically desired. nih.gov
Method Detection Limit (MDL): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. fda.gov For trace analysis of FBAs, MDLs in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range can be achieved with sensitive instrumentation. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among independent measurements and is typically expressed as the relative standard deviation (RSD). researchgate.net
Table 3: Typical Method Validation Parameters for FBA Analysis by LC-MS/MS
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| MDL (ng/mL) | 0.004 - 0.105 |
| LOQ (ng/mL) | 0.012 - 0.348 |
| Recovery (%) | 70 - 120 |
| Precision (RSD%) | < 15 |
In-situ and Real-time Monitoring Techniques for FBA Behavior and Degradation
In-situ and real-time monitoring techniques are valuable for studying the environmental fate and degradation of this compound. The photodegradation of stilbene-derived FWAs is a significant transformation pathway in the environment. nih.gov
Fluorometers can be used for the in-situ detection of fluorescent brighteners in water bodies, providing a rapid assessment of potential wastewater contamination. vt.edu The inherent fluorescence of this compound allows for its direct measurement in aqueous environments. The degradation of the compound upon exposure to UV light can also be monitored in real-time by observing the decrease in fluorescence intensity. usgs.gov More advanced techniques, such as time-domain Raman spectroscopy, can provide insights into the structural evolution of stilbene derivatives during photoisomerization, a key step in their photodegradation. huji.ac.il The development of portable and robust sensors for the real-time monitoring of FBAs in industrial effluents and environmental waters is an active area of research.
Applications in Advanced Materials and Emerging Technologies
Enhancement of Optical Properties in Paper and Pulp Products
The paper and pulp industry extensively uses optical brightening agents to meet the demand for high levels of brightness and whiteness in printing and writing papers. ncsu.eduresearchgate.net Fluorescent Brightener 90-1 and similar stilbene-based compounds are crucial in achieving the desired optical characteristics that impart a sense of cleanliness and improve the contrast between paper and ink. ncsu.edu These agents are typically di-, tetra-, or hexa-sulphonated stilbene (B7821643) compounds, selected based on the specific application requirements. ippta.cogoogle.com
The increasing use of high-yield pulps (HYP), such as bleached chemi-thermomechanical pulp (BCTMP), presents challenges for optical brightening due to their higher lignin (B12514952) content compared to kraft pulps. ncsu.eduresearchgate.net Lignin absorbs the blue light re-emitted by the OBA, which can reduce the brightening efficiency. scirp.org Research has focused on understanding and enhancing OBA performance in these pulps.
Key findings indicate that OBA efficiency is influenced by several factors:
Original Pulp Brightness: A higher initial brightness of the pulp leads to greater OBA efficiency. ncsu.eduscirp.org
Pulp Type and Lignin Content: While higher lignin content is generally detrimental, the specific structure of the lignin can also play a role in OBA effectiveness. ncsu.edu
OBA Retention: The retention of the OBA on the pulp fibers is a critical factor. OBA has a lower retention rate on HYP fibers compared to bleached kraft pulp. researchgate.net Factors like the presence of cations (e.g., Ca²⁺), higher temperatures, and longer contact times can improve OBA retention. scirp.org
Studies have shown that by optimizing these factors, papers containing HYP can achieve high brightness and whiteness levels comparable to those made from kraft pulp. researchgate.nettappi.org
Factors Affecting OBA Efficiency in High-Yield Pulps
| Factor | Influence on OBA Efficiency | Research Findings |
|---|---|---|
| Initial Pulp Brightness | Positive Correlation | Higher original pulp brightness results in a higher brightness gain with OBA application. ncsu.eduscirp.org |
| Lignin Content | Negative Correlation | Lignin absorbs the blue light emitted by OBAs, reducing their effectiveness. scirp.org |
| OBA Retention | Positive Correlation | Improved retention, influenced by cations, temperature, and contact time, enhances brightening. scirp.orgresearchgate.net |
| Pulp Yield | Variable | High-yield pulps generally show lower OBA efficiency than kraft pulps due to higher lignin content. researchgate.net |
Bleaching Processes: Studies have explored incorporating OBAs directly into the peroxide bleaching process. tappi.orgresearchgate.net This combined approach can be more cost-effective for reaching a target brightness and offers advantages such as improved OBA efficiency and decreased color reversion. tappi.orgresearchgate.net Research confirms that there is no adverse reaction between stilbene-type OBAs and peroxide-containing bleach liquor under normal bleaching conditions. scirp.orgresearchgate.net
Shading Dyestuffs: To achieve a specific shade of white, OBAs are often used in conjunction with shading dyes or pigments. google.com These colorants help to fine-tune the final appearance of the paper.
Research has demonstrated that by compensating for lower brightness with OBAs and colorants, it's possible to produce coated papers containing up to 40% HYP without significant negative impacts on paper quality. tappi.org
Functionalization of Textiles for Enhanced Whiteness, Brightness, and UV Protection
In the textile industry, this compound and related stilbene derivatives are used to impart a brilliant white appearance to natural and synthetic fibers. connectchemicals.comindiamart.commst.dk These compounds counteract the natural yellowish tint of materials like cotton, making them appear cleaner and brighter. mst.dk The application of OBAs is a standard finishing process for a wide range of textiles, from apparel to industrial fabrics. indiamart.comraytopoba.com
Beyond aesthetics, OBAs contribute to the functional properties of textiles by offering UV protection. srce.hr Since these compounds work by absorbing UV-A radiation, they inherently increase the UV-blocking capability of the fabric they are applied to. srce.hr This dual-action functionality is particularly valuable for clothing intended for sun protection. The level of UV protection depends on the concentration of the OBA, the fiber composition, and the fabric construction. researchgate.net Research has shown it is possible to achieve both satisfactory whiteness and effective UV protection by applying low concentrations of OBAs under sustainable processing conditions, such as reduced temperature and time. srce.hr
Properties of this compound in Textiles
| Property | Description | Benefit |
|---|---|---|
| Whiteness & Brightness | Absorbs UV light and re-emits it as visible blue light, masking yellow tones. connectchemicals.com | Achieves a brilliant, neutral white shade on cellulosic and synthetic fabrics. connectchemicals.comindiamart.com |
| UV Protection | Absorbs harmful UV-A radiation as part of its functional mechanism. srce.hr | Enhances the Ultraviolet Protection Factor (UPF) of the treated fabric. researchgate.net |
| Lightfastness | Maintains its brightening effect after exposure to light. connectchemicals.com | Ensures long-lasting optical performance of the textile. |
| Chlorine Stability | Resistant to degradation by chlorine-based bleaches. connectchemicals.com | Suitable for use in laundry detergents and on textiles that undergo chlorine bleaching. |
Integration into Polymer, Plastic, Coating, and Paint Systems for Specific Optical Effects
This compound is incorporated into various polymer and coating systems to mask the inherent yellowness of the resins and to enhance brightness. additivesforpolymer.comraytopoba.comspecialchem.com In plastics, these additives counteract yellowing that can occur due to polymer degradation or during high-temperature processing. raytopoba.com They are used in a wide array of thermoplastics, including polyolefins (PE, PP), polyesters (PET), and PVC, to achieve a clean, bright white appearance in products like films, molded parts, and fibers. raytopoba.comspecialchem.com
In paints and coatings, optical brighteners provide a brighter, cleaner color. additivesforpolymer.com The effectiveness of the OBA can be influenced by other components in the formulation, such as pigments. For instance, in PVC, a brilliant white is achieved with small concentrations of an FWA combined with anatase titanium dioxide. specialchem.com The use of rutile titanium dioxide, which absorbs more UV radiation, may slightly reduce the whitening effect. specialchem.com
Novel Applications as Fluorescent Markers and Bio-Imaging Agents
The inherent fluorescence of compounds like this compound has led to their adoption in sophisticated scientific applications far removed from their industrial origins. Their ability to bind to specific biological structures and fluoresce under UV light makes them valuable as markers in microscopy and bio-imaging. univook.commdpi.com
One of the most significant novel applications is in clinical mycology, where stilbene-based fluorescent brighteners, often referred to by names such as Calcofluor White, are used as rapid and sensitive stains for detecting fungi in clinical specimens. oup.comoup.comresearchgate.net These compounds non-specifically bind to β 1-3 and β 1-4 polysaccharides, primarily chitin (B13524) and cellulose (B213188), which are major components of fungal cell walls but are absent in human tissue. oup.commicrobenotes.comwikipedia.org
When a specimen treated with the brightener is exposed to UV or violet-blue light under a fluorescence microscope, the fungal elements—such as hyphae and yeasts—emit a brilliant apple-green or blue-white fluorescence, making them stand out sharply against a darker background. researchgate.netmicrobenotes.comnih.gov This staining technique offers several advantages over traditional methods:
Rapidity: The staining process is very fast, allowing for the quick screening of fresh clinical specimens. oup.comnih.gov
Sensitivity: It is more sensitive than conventional methods like potassium hydroxide (B78521) (KOH) preparations and Gram stains for detecting fungal elements. oup.comoup.com
Versatility: It can be used on a wide variety of samples, including tissues, bodily fluids, and culture isolates. oup.comnih.gov It is effective for identifying a range of fungi, including those responsible for mucormycosis. nih.gov
This application as a fungal stain demonstrates the successful repurposing of an industrial chemical into a vital tool for rapid medical diagnosis. reviberoammicol.comfungaleducation.org
Application in Fungal Staining
| Feature | Mechanism/Procedure | Advantage in Medical Mycology |
|---|---|---|
| Binding Target | Binds to chitin and cellulose in fungal cell walls. microbenotes.comwikipedia.org | High specificity for fungal structures, as these polysaccharides are absent in human cells. |
| Visualization | Fungal elements fluoresce brightly (apple-green or blue-white) under UV light. researchgate.netnih.gov | Enables sharp, high-contrast visualization for easy identification. oup.com |
| Speed | Staining is nearly instantaneous. nih.gov | Allows for rapid screening of clinical specimens, crucial for timely diagnosis. oup.com |
| Compatibility | Can be used in conjunction with potassium hydroxide (KOH) to dissolve host tissue debris. oup.comnih.gov | Enhances the visibility of fungal elements. nih.gov |
Quantification of Fungal Cells and Study of Cell Wall Architecture
This compound, widely known in biological applications as Calcofluor White M2R, is a fluorescent stain used extensively for the quantification of fungal cells and the detailed examination of their cell wall architecture. sigmaaldrich.comreviberoammicol.com This compound is a non-specific fluorochrome that has a high affinity for binding with cellulose and chitin, which are primary polysaccharide components of fungal cell walls. sigmaaldrich.comwikipedia.org This binding action is non-covalent and results in the stained structures emitting a brilliant blue-white or apple-green fluorescence when excited with ultraviolet (UV) or near-UV light, making them easily distinguishable from other materials. pombevolution.eudalynn.com
The staining process is rapid and straightforward, often involving the direct application of a dilute solution of the brightener to a specimen. sigmaaldrich.comdalynn.com The intense fluorescence of the stained fungal elements allows for their clear visualization and quantification even in complex biological samples. nih.gov This technique has proven to be more sensitive than traditional methods like CFU (colony-forming unit) counts in some instances, enabling earlier detection of fungal cells. nih.gov
In the study of cell wall architecture, Calcofluor White M2R provides valuable insights into the distribution and organization of chitin and cellulose. For example, it is used to stain the bud scars of yeast cells, which have a higher concentration of chitin, allowing researchers to determine the age of a cell by counting the scars. wikipedia.org It can also induce abnormalities in cell wall formation at certain concentrations, providing a tool to study the dynamics of cell wall synthesis and morphogenesis. researchgate.net The fluorescence intensity can vary depending on the specific brightener used, with some studies indicating that certain brighteners are more suitable for diagnostic purposes. nih.gov
Table 1: Staining Characteristics of Calcofluor White M2R for Fungal Analysis
| Property | Description |
|---|---|
| Binding Targets | Cellulose and Chitin (β-1,3 and β-1,4 polysaccharides) wikipedia.org |
| Excitation Wavelength | Approximately 347-355 nm (UV to near-UV) sigmaaldrich.comdalynn.com |
| Emission Wavelength | Approximately 433-440 nm (Blue-white to apple-green) sigmaaldrich.compombevolution.eu |
| Applications | Fungal detection and quantification, cell wall structure analysis, bud scar staining in yeast reviberoammicol.comwikipedia.orgnih.gov |
Role in Photopolymerization and Light-Activated Systems (e.g., Hydrogel Synthesis)
This compound and similar stilbene-based compounds have demonstrated a significant role as photoinitiators in photopolymerization processes, particularly in the synthesis of materials like hydrogels. nih.govnih.gov These fluorescent whitening agents possess excellent absorption properties in the near-UV to visible light spectrum, which, combined with their fluorescent capabilities, allows them to initiate polymerization reactions upon irradiation, especially with light-emitting diodes (LEDs). nih.govresearchgate.net
In these light-activated systems, the fluorescent brightener acts as a high-performance photoinitiator, often as part of a two-component system, for instance, in conjunction with a diaryliodonium salt. nih.gov This combination is effective for the free radical polymerization of monomers like acrylates. nih.gov An important advantage of using these brighteners as photoinitiators is their ability to overcome oxygen inhibition, which is a common issue in photopolymerization, even when using low-intensity LED light. nih.govresearchgate.net This property is crucial for applications such as the synthesis of hydrogels, where reactions are often carried out in the presence of air. nih.gov The underlying photochemical mechanisms involve the generation of free radicals upon light absorption, which then initiate the polymerization chain reaction. nih.gov
Table 2: Fluorescent Brighteners in Photopolymerization
| Feature | Role / Mechanism |
|---|---|
| Function | Photoinitiator for free radical polymerization nih.gov |
| Activation | Near-UV to visible light (e.g., LED irradiation) nih.govresearchgate.net |
| Mechanism | Forms a two-component photoinitiating system (e.g., with diaryliodonium salt) to generate free radicals nih.gov |
| Advantages | Overcomes oxygen inhibition, effective with low light intensity nih.govresearchgate.net |
| Applications | Synthesis of acrylates, hydrogels, and water-based coatings nih.govnih.gov |
Strategies for Improving FBA Photostability and Light Fastness in Applied Systems
A significant limitation of stilbene-based fluorescent brightening agents (FBAs), including this compound, is their susceptibility to photodegradation upon exposure to UV light. nih.govresearchgate.net This degradation can lead to a loss of the whitening effect and can even contribute to the yellowing of the substrate, a phenomenon known as photoyellowing. nih.gov The primary mechanism of this degradation often involves photoisomerization from the trans- to the cis-isomer, which is less fluorescent, and can also involve oxidation reactions, potentially leading to the formation of colored byproducts. nih.govfigshare.com Consequently, various strategies have been developed to enhance the photostability and light fastness of these compounds in applied systems.
One common approach is the incorporation of UV absorbers and radical scavengers into formulations. researchgate.net UV absorbers work by competitively absorbing the harmful UV radiation that would otherwise be absorbed by the FBA. Radical scavengers, on the other hand, inhibit the degradation process by quenching reactive species like free radicals or singlet oxygen that are formed during irradiation and can attack the FBA molecule. reddit.com
Another strategy involves the chemical modification of the FBA molecule itself to improve its inherent stability. However, a more recent and effective approach is the use of encapsulation . specialchem.com Encapsulating the FBA can provide a protective barrier against environmental factors, including UV light and oxygen, thereby improving its longevity and performance.
The choice of substrate and other components in a formulation can also significantly impact the photostability of the FBA. For instance, the presence of certain pigments like titanium dioxide can affect the performance of fluorescent whiteners, as they may also absorb UV light. specialchem.com Therefore, careful formulation is crucial to maximize the effectiveness and stability of the FBA.
Table 3: Strategies to Enhance Photostability of Fluorescent Brightening Agents
| Strategy | Mechanism of Action |
|---|---|
| UV Absorbers | Competitively absorb UV radiation, shielding the FBA from excitation. researchgate.net |
| Radical Scavengers | Quench reactive oxygen species and free radicals that can degrade the FBA molecule. reddit.com |
| Encapsulation | Provides a physical barrier to protect the FBA from UV light and oxygen. specialchem.com |
| Formulation Optimization | Careful selection of co-additives (e.g., pigments, binders) to minimize negative interactions and synergistic degradation pathways. researchgate.netspecialchem.com |
Future Research Trajectories and Innovations
Development of Next-Generation Environmentally Sustainable FBAs
The persistence of conventional stilbene-based fluorescent whitening agents in the environment has spurred research into more sustainable alternatives. acs.orgfineotex.com A primary goal is to develop FBAs that are readily biodegradable, minimizing their accumulation in aquatic ecosystems. leadingedgeonly.com
Key research areas include:
Bio-based FBAs: Scientists are exploring the use of renewable resources to synthesize fluorescent compounds. Polysaccharide-based optical brighteners, derived from sources like biomass, are being developed. abo.fi These bio-based alternatives aim to offer comparable whitening effects with the added benefit of biodegradability. abo.fi Innovations in this area include the incorporation of specific fluorophores and charged moieties into polysaccharide macromolecules to enhance their functionality and affinity for materials. abo.fi
"Green" Synthesis Routes: The chemical processes used to manufacture FBAs are also being re-evaluated to reduce their environmental impact. researchgate.net Research is underway to develop more environmentally friendly synthesis methods that minimize the use of hazardous reagents and reduce waste generation. researchgate.net
Formaldehyde-Free Brighteners: Some traditional FBA formulations involve formaldehyde, a substance of environmental and health concern. The development of formaldehyde-free brighteners, such as Leucophor AP, represents a significant step towards safer and more sustainable textile and paper processing. fineotex.com
| Sustainable FBA Approach | Description | Key Advantages |
| Bio-based FBAs | Synthesized from renewable resources like polysaccharides and lignin (B12514952). fineotex.comabo.fi | Biodegradable, reduces reliance on petrochemicals. abo.fi |
| "Green" Synthesis | Employs environmentally friendly chemical processes. researchgate.net | Minimizes hazardous waste and energy consumption. researchgate.net |
| Formaldehyde-Free | Formulations that do not contain formaldehyde. fineotex.com | Safer for workers and the environment. fineotex.com |
| Lower Impact Formulations | Designed to have a reduced environmental footprint. fineotex.com | Decreased persistence and aquatic toxicity. fineotex.com |
Exploration of Smart FBA Systems with Tunable or Responsive Properties
The development of "smart" materials that can respond to external stimuli is a burgeoning field of research, and FBAs are no exception. The goal is to create FBA systems with properties that can be controlled or "tuned" in response to specific environmental triggers.
Potential research directions include:
Thermochromic FBAs: These are compounds that change their fluorescent properties with temperature. topwelldyes.commdpi.com This could have applications in temperature-sensitive inks, textiles that change color with body heat, and smart packaging that indicates temperature breaches. topwelldyes.com
Photochromic FBAs: These FBAs change their color or fluorescence upon exposure to light of a specific wavelength. ranbarr.com This could be utilized in light-sensitive coatings, security markings, and textiles that adapt to different lighting conditions.
pH-Responsive FBAs: The fluorescence of these compounds is dependent on the pH of their environment. Such FBAs could be used as sensors for monitoring pH changes in industrial processes or as indicators in medical diagnostics.
High-Throughput Screening and Computational Design of Novel FBA Structures
The discovery of new FBA molecules with desired properties can be accelerated through modern computational and screening techniques.
Computational Design: Molecular modeling and quantum chemical calculations can be used to predict the fluorescent properties of new chemical structures before they are synthesized in the lab. researchgate.net This in-silico approach allows for the rational design of novel FBAs with optimized absorption and emission characteristics. researchgate.net Understanding the relationship between molecular structure, including conjugation and aromaticity, and fluorescence is key to this design process. researchgate.netnih.gov
High-Throughput Screening (HTS): HTS techniques enable the rapid testing of large libraries of chemical compounds for their fluorescent properties. By automating the screening process, researchers can quickly identify promising FBA candidates for further development.
| Technique | Description | Application in FBA Research |
| Computational Design | Uses computer simulations to predict molecular properties. researchgate.net | Design of novel FBA structures with desired fluorescence. researchgate.net |
| High-Throughput Screening | Rapidly tests large numbers of compounds for a specific activity. | Efficiently identifies new FBA candidates from chemical libraries. |
Advanced Characterization of FBA-Material Interactions at the Nanoscale
A deeper understanding of how FBAs interact with the materials they are applied to is crucial for optimizing their performance and durability. Advanced analytical techniques are enabling researchers to study these interactions at an unprecedented level of detail.
Nanoscale Imaging: Techniques like Atomic Force Microscopy (AFM) and nano-FTIR (nanoscale Fourier-transform infrared spectroscopy) allow for the visualization and chemical characterization of FBA distribution on polymer surfaces at the nanoscale. wiley.comazonano.comazonano.com This can reveal how FBAs are adsorbed onto fibers and how they are affected by subsequent treatments. wiley.com
Spectroscopic Analysis: Advanced spectroscopic methods can provide insights into the binding mechanisms of FBAs to substrates like cellulose (B213188) fibers. This knowledge can be used to design FBAs with improved affinity and substantivity.
Coarse-Grained Molecular Dynamics Simulations: These simulations can be used to study the interaction of FBA-like molecules with materials at a molecular level, providing insights into how factors like surface coatings affect their behavior. rsc.org
Development of Remediation and Removal Technologies for Environmental FBAs
Given the environmental persistence of some current FBAs, research into effective removal and remediation technologies is essential. fineotex.com The goal is to develop methods to treat wastewater from industrial and domestic sources to prevent the release of these compounds into the environment. raytopoba.com
Promising remediation technologies include:
Advanced Oxidation Processes (AOPs): AOPs, such as the Fenton's treatment (using Fenton's reagent), have shown promise in degrading FBAs in wastewater. fineotex.comtandfonline.com These processes generate highly reactive hydroxyl radicals that can break down the complex organic molecules of FBAs. tandfonline.com Ozonation is another AOP that can be effective. fineotex.com
Adsorption: Activated carbon and other adsorbent materials can be used to remove FBAs from water. fineotex.comturnerdesigns.com The high affinity of FBAs for certain materials can be exploited in this removal strategy. turnerdesigns.com
Biodegradation: While many FBAs are not readily biodegradable, research is ongoing to identify microorganisms and enzymatic processes that can break down these compounds. acs.orgnih.gov Enhancing the biodegradability of FBA wastewater through pre-treatment methods is a key area of investigation. tandfonline.com
Flocculation and Filtration: Chemical flocculants can be used to precipitate FBAs from wastewater, which can then be removed by filtration. google.com
Photodegradation: Some FBAs can be degraded by exposure to sunlight in natural waters, a process known as photodegradation. acs.org
| Remediation Technology | Mechanism | Effectiveness |
| Advanced Oxidation | Chemical oxidation using highly reactive species. tandfonline.com | Effective in degrading a wide range of FBAs. tandfonline.com |
| Adsorption | Binding of FBAs to the surface of an adsorbent material. turnerdesigns.com | Can effectively remove FBAs from water. fineotex.comturnerdesigns.com |
| Biodegradation | Breakdown of FBAs by microorganisms. nih.gov | Varies depending on the FBA structure. nih.gov |
| Flocculation | Aggregation of FBAs for removal by filtration. google.com | Can be used for industrial wastewater treatment. google.com |
| Photodegradation | Breakdown of FBAs by sunlight. acs.org | A natural degradation pathway in surface waters. acs.org |
Q & A
Q. How should researchers address low reproducibility in this compound's fluorescence lifetime measurements?
- Methodological Answer :
- Standardize sample preparation (e.g., degassing, concentration).
- Use time-correlated single-photon counting (TCSPC) with IRF (instrument response function) deconvolution.
- Report measurement uncertainties (e.g., ±0.1 ns) and environmental conditions (e.g., temperature, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
